molecular formula C11H8F2O3 B13303079 3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid

3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid

Cat. No.: B13303079
M. Wt: 226.18 g/mol
InChI Key: YWYUMPLXVMAYJQ-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid is a compound that features a benzofuran ring substituted with a difluoropropanoic acid group. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods provide efficient routes to construct the benzofuran ring system.

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysis is also common in industrial settings to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: The difluoropropanoic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-3-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The difluoropropanoic acid group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

3-(1-benzofuran-3-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C11H8F2O3/c12-11(13,10(14)15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,14,15)

InChI Key

YWYUMPLXVMAYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)(F)F

Origin of Product

United States

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